1-Oxa-8-azaspiro[4.5]decane-2-carboxylic acid, 8-(phenylmethyl)-
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Overview
Description
1-Oxa-8-azaspiro[4.5]decane-2-carboxylic acid, 8-(phenylmethyl)- is a spiro compound characterized by its unique bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Oxa-8-azaspiro[4.5]decane-2-carboxylic acid, 8-(phenylmethyl)- typically involves the use of commercially available reagents. One common method involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane under specific conditions . The reaction proceeds through a series of steps including alkylation and heterocyclization to form the desired spiro compound .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Oxa-8-azaspiro[4.5]decane-2-carboxylic acid, 8-(phenylmethyl)- undergoes various chemical reactions including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur, especially at the spiro carbon atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Oxa-8-azaspiro[4.5]decane-2-carboxylic acid, 8-(phenylmethyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a scaffold in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 1-Oxa-8-azaspiro[4.5]decane-2-carboxylic acid, 8-(phenylmethyl)- involves its interaction with specific molecular targets. The compound’s spiro structure allows it to fit into enzyme active sites or receptor binding pockets, thereby modulating their activity. This interaction can inhibit or activate the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,8-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.5]decane
- 2,7-Diazaspiro[4.4]nonane
- 2-Oxa-7-azaspiro[4.4]nonane
Uniqueness
1-Oxa-8-azaspiro[4.5]decane-2-carboxylic acid, 8-(phenylmethyl)- is unique due to its specific spiro structure, which imparts rigidity and three-dimensionality. This makes it particularly valuable in drug discovery as it can enhance the selectivity and potency of potential therapeutic agents .
Properties
IUPAC Name |
8-benzyl-1-oxa-8-azaspiro[4.5]decane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO3/c18-15(19)14-6-7-16(20-14)8-10-17(11-9-16)12-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWLOLLSPMVYDQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCN(CC2)CC3=CC=CC=C3)OC1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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